molecular formula C11H12O2 B8152758 Methyl 3-methyl-5-vinylbenzoate

Methyl 3-methyl-5-vinylbenzoate

Cat. No.: B8152758
M. Wt: 176.21 g/mol
InChI Key: FHIQMAKLZGFWDU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-vinylbenzoate: is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methyl group and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The preparation of methyl 3-methyl-5-vinylbenzoate can be achieved through the esterification of 3-methyl-5-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 3-methyl-5-bromobenzoic acid is coupled with vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting 3-methyl-5-vinylbenzoic acid is then esterified with methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-methyl-5-vinylbenzoate can undergo oxidation reactions, where the vinyl group is oxidized to form a carboxylic acid group, resulting in the formation of methyl 3-methyl-5-carboxybenzoate.

    Reduction: The compound can be reduced using hydrogenation reactions, where the vinyl group is reduced to an ethyl group, forming methyl 3-methyl-5-ethylbenzoate.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where the methyl or vinyl groups can be substituted with other functional groups such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO), or hydrogen peroxide (HO) in acidic or basic conditions.

    Reduction: Hydrogen gas (H) with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl).

Major Products:

    Oxidation: Methyl 3-methyl-5-carboxybenzoate.

    Reduction: Methyl 3-methyl-5-ethylbenzoate.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 3-methyl-5-vinylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its vinyl group allows for further functionalization through various addition reactions.

    Polymer Chemistry: The compound can be polymerized to form polymers with specific properties, useful in material science and engineering applications.

Biology and Medicine:

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry:

    Fragrance and Flavor Industry: this compound can be used as a precursor in the synthesis of aromatic compounds used in fragrances and flavors.

    Material Science: The compound’s derivatives can be used in the development of new materials with specific properties, such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of methyl 3-methyl-5-vinylbenzoate depends on its specific application. In organic synthesis, the vinyl group can undergo various addition reactions, forming new carbon-carbon bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

    Methyl 3-methylbenzoate: Lacks the vinyl group, making it less reactive in addition reactions.

    Methyl 5-vinylbenzoate: Lacks the methyl group, which can affect its reactivity and physical properties.

    Ethyl 3-methyl-5-vinylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.

Uniqueness: Methyl 3-methyl-5-vinylbenzoate is unique due to the presence of both a methyl group and a vinyl group on the aromatic ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.

Properties

IUPAC Name

methyl 3-ethenyl-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-9-5-8(2)6-10(7-9)11(12)13-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQMAKLZGFWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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